Phenyl 4-((naphthalene-1-sulfonamido)methyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-((naphthalene-1-sulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a naphthalene sulfonamide group, and a phenyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((naphthalene-1-sulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and the naphthalene sulfonamide group. The final step involves the esterification of the piperidine carboxylate with the phenyl group. Common reagents used in these reactions include sulfonyl chlorides, amines, and phenols, under conditions that may involve catalysts and specific temperature controls.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((naphthalene-1-sulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Phenyl 4-((naphthalene-1-sulfonamido)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenyl 4-((naphthalene-1-sulfonamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Phenyl 4-((naphthalene-1-sulfonamido)methyl)piperidine-1-carboxylate include other sulfonamide-based piperidine derivatives and naphthalene-containing esters.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.
Biological Activity
Phenyl 4-((naphthalene-1-sulfonamido)methyl)piperidine-1-carboxylate (CAS Number: 1235360-90-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activity, and relevant research findings, including case studies and data tables.
- Molecular Formula : C23H24N2O4S
- Molecular Weight : 424.5 g/mol
- Structure : The compound consists of a piperidine ring substituted with a phenyl group and a naphthalene sulfonamide moiety, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. In a study evaluating the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), compounds similar to this compound demonstrated potent activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
---|---|---|---|
7b | 0.22 | 0.25 | Bactericidal |
This compound | TBD | TBD | TBD |
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have shown that piperidine derivatives can induce apoptosis in cancer cell lines. For instance, similar compounds have been reported to inhibit the growth of various cancer cells by targeting specific pathways involved in cell proliferation and survival .
A recent study highlighted the structure–activity relationship (SAR) of piperidine derivatives, indicating that modifications on the piperidine ring significantly affect their antiproliferative activity. The presence of halogen substituents on the phenyl ring was found to enhance the biological activity .
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at a pharmaceutical institute evaluated the activity of several piperidine derivatives against clinically isolated strains of bacteria. The study concluded that the compound exhibited significant bactericidal effects, particularly against resistant strains .
- Anticancer Mechanism : Another investigation focused on the mechanism by which piperidine derivatives induce apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, revealing that the compound triggers mitochondrial pathways leading to cancer cell death .
Properties
IUPAC Name |
phenyl 4-[(naphthalen-1-ylsulfonylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c26-23(29-20-9-2-1-3-10-20)25-15-13-18(14-16-25)17-24-30(27,28)22-12-6-8-19-7-4-5-11-21(19)22/h1-12,18,24H,13-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIXQRUEZOCCOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C(=O)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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